N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a synthetic compound that belongs to the class of triazolopyrimidines. CDK2 inhibitors are promising candidates for cancer treatment as they selectively target tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps:
Formation of the pyrazole ring: The initial step involves the reaction of 2-chloro-6-fluorobenzyl chloride with hydrazine hydrate to form 2-chloro-6-fluorobenzyl hydrazine.
Cyclization to form the pyrazole: The hydrazine derivative undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.
Formation of the triazolopyrimidine scaffold: The pyrazole derivative is then reacted with 3-amino-1,2,4-triazole in the presence of a suitable catalyst to form the triazolopyrimidine scaffold.
Final coupling reaction: The triazolopyrimidine intermediate is coupled with 2-chloro-6-fluorobenzyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.
Oxidation and reduction: The pyrazole and triazolopyrimidine rings can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation products: Oxidation can lead to the formation of hydroxylated or ketone derivatives.
Reduction products: Reduction typically results in the formation of amine or alcohol derivatives.
Scientific Research Applications
N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal chemistry: As a CDK2 inhibitor, it is being explored for its potential in cancer therapy.
Biological studies: The compound is used in studies to understand cell cycle regulation and apoptosis.
Chemical biology: It serves as a tool compound to investigate the role of CDK2 in various biological processes.
Pharmaceutical development: The compound is a lead candidate in the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of N2-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves inhibition of CDK2 . CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and also exhibit CDK2 inhibitory activity.
Triazolopyrimidine derivatives: Compounds with variations in the triazolopyrimidine scaffold have been studied for their anticancer properties.
Uniqueness
N~2~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to the presence of the 2-chloro-6-fluorobenzyl group, which enhances its binding affinity and selectivity for CDK2 . This structural feature distinguishes it from other similar compounds and contributes to its potent anticancer activity .
Properties
Molecular Formula |
C16H11ClFN7O |
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Molecular Weight |
371.75 g/mol |
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H11ClFN7O/c17-11-3-1-4-12(18)10(11)9-24-8-5-13(22-24)20-15(26)14-21-16-19-6-2-7-25(16)23-14/h1-8H,9H2,(H,20,22,26) |
InChI Key |
RYINKXBPUZKZSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=N3)F |
Origin of Product |
United States |
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